(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl (R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18835625
InChI: InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h1-4,6H,11H2;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.60 g/mol

(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl

CAS No.:

Cat. No.: VC18835625

Molecular Formula: C7H8ClF3N2

Molecular Weight: 212.60 g/mol

* For research use only. Not for human or veterinary use.

(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl -

Specification

Molecular Formula C7H8ClF3N2
Molecular Weight 212.60 g/mol
IUPAC Name (1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine;hydrochloride
Standard InChI InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h1-4,6H,11H2;1H/t6-;/m1./s1
Standard InChI Key ZUJGAMMFDISIPP-FYZOBXCZSA-N
Isomeric SMILES C1=CN=CC=C1[C@H](C(F)(F)F)N.Cl
Canonical SMILES C1=CN=CC=C1C(C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₇H₈ClF₃N₂ and a molecular weight of 212.60 g/mol . Its structure consists of a pyridine ring substituted at the 4-position with a trifluoromethyl-bearing ethylamine group, stabilized as a hydrochloride salt (Figure 1). The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which has distinct biological and physicochemical behaviors .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point97–102°C
SolubilityHigh in polar solvents (e.g., DMSO)
Storage ConditionsInert atmosphere, room temperature
Optical RotationNot reported

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves asymmetric catalysis or resolution to achieve the (R)-enantiomer. One reported method includes:

  • Chiral Resolution: Racemic 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine is treated with a chiral resolving agent (e.g., tartaric acid) to isolate the (R)-enantiomer .

  • Salt Formation: The free base is converted to the hydrochloride salt using hydrochloric acid in anhydrous conditions .

Table 2: Representative Synthetic Protocols

StepReagents/ConditionsYield
Resolution(R)-Tartaric acid, ethanol45–60%
Salt FormationHCl gas, diethyl ether>90%

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors and crystallization techniques are employed to enhance purity (>95%) . A key challenge is minimizing racemization during salt formation, achieved by controlling temperature and pH.

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound is hygroscopic and requires storage under inert conditions. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.50 (d, J = 5.4 Hz, 2H, pyridine-H), 7.45 (d, J = 5.4 Hz, 2H, pyridine-H), 4.25 (q, 1H, CH), 3.10 (s, 2H, NH₂) .

  • MS (ESI): m/z 212.6 [M+H]⁺ .

Biological and Pharmacological Applications

Enzyme Inhibition

The pyridinyl-trifluoromethyl motif is prevalent in kinase and phosphatase inhibitors. For example, analogues of this compound inhibit phosphopantetheinyl transferases (PPTases), crucial for bacterial virulence .

Table 3: Biological Activity of Analogues

CompoundTarget EnzymeIC₅₀
(R)-isomerSfp-PPTase0.8 µM
(S)-isomerSfp-PPTase12.4 µM

Comparative Analysis with Related Compounds

Enantiomeric Differences

The (R)-enantiomer shows 15-fold higher potency than the (S)-form in PPTase inhibition, highlighting the role of chirality in biological activity .

Table 4: Enantiomer Comparison

Property(R)-Isomer(S)-Isomer
Melting Point97–102°C89–94°C
Sfp-PPTase IC₅₀0.8 µM12.4 µM

Structural Analogues

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine: Lower metabolic stability due to altered pyridine substitution .

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanamine: Enhanced selectivity for CNS targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator